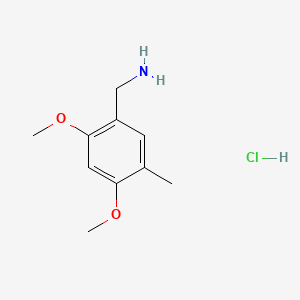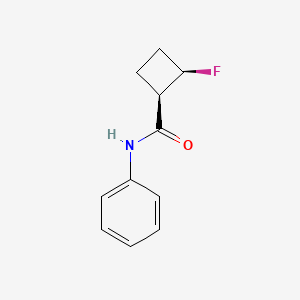
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is a chiral compound with potential applications in various fields of scientific research. The compound’s structure features a cyclobutane ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a fluorinating agent and subsequent amide formation with aniline. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the cyclization and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality compounds suitable for research and development .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclobutane derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .
Applications De Recherche Scientifique
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand for various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl methanesulfonate
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for drug development and other applications .
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-10-7-6-9(10)11(14)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |
Clé InChI |
LEQOPAZYPBEAHQ-VHSXEESVSA-N |
SMILES isomérique |
C1C[C@H]([C@H]1C(=O)NC2=CC=CC=C2)F |
SMILES canonique |
C1CC(C1C(=O)NC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)

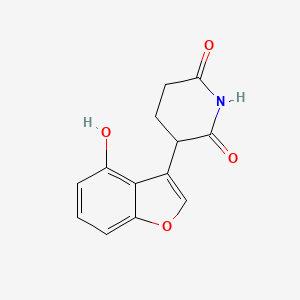

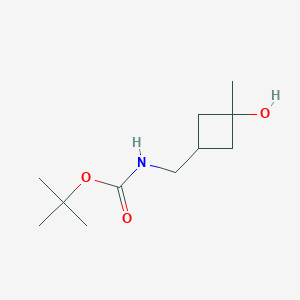
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
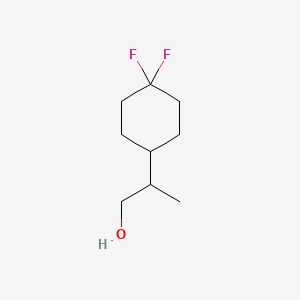
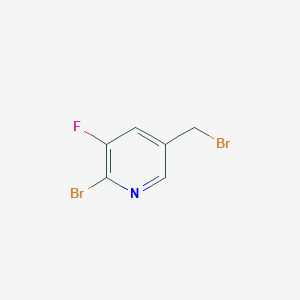
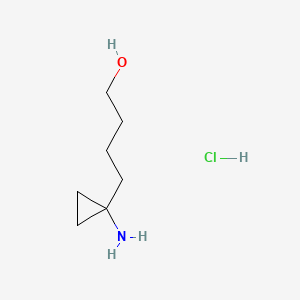
![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
